molecular formula C10H11NO2 B12527941 1-(But-1-en-1-yl)-4-nitrobenzene CAS No. 658709-75-2

1-(But-1-en-1-yl)-4-nitrobenzene

Cat. No.: B12527941
CAS No.: 658709-75-2
M. Wt: 177.20 g/mol
InChI Key: QCTOLAWHEOBYBH-UHFFFAOYSA-N
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Description

1-(But-1-en-1-yl)-4-nitrobenzene is a chemical compound of interest in organic chemistry and materials science research. It belongs to the class of nitrobenzenes, a group of compounds where a nitro group is attached to a benzene ring, which is further substituted with a butenyl chain. This specific structure combines an electron-withdrawing nitro group with an unsaturated carbon side chain, making it a potential intermediate in synthetic organic chemistry. Researchers may explore its use in the synthesis of more complex molecules, including polymers or ligands for coordination compounds. The presence of the nitro group can facilitate various chemical transformations, such as reductions to the corresponding aniline derivative, which is a key step in producing dyes, pharmaceuticals, and agrochemicals . Furthermore, compounds with extended pi-systems like this are often investigated for their electronic properties and potential applications in organic electronics. As a reference standard, it aids in analytical method development and identification. This product is intended for research purposes in a laboratory setting only. It is strictly for professional use and is not classified or sold for human consumption, diagnostic, or therapeutic applications. Proper personal protective equipment (PPE) and safe laboratory practices should always be followed when handling this chemical.

Properties

CAS No.

658709-75-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-but-1-enyl-4-nitrobenzene

InChI

InChI=1S/C10H11NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h3-8H,2H2,1H3

InChI Key

QCTOLAWHEOBYBH-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Alkenylbenzenes

One of the most direct approaches for synthesizing 1-(But-1-en-1-yl)-4-nitrobenzene involves the nitration of but-1-en-1-ylbenzene. This approach is based on classical electrophilic aromatic substitution reactions, where the nitro group is introduced using a nitrating mixture. The alkenyl group serves as an ortho/para-directing substituent, favoring formation of the para-nitro derivative.

The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to generate the nitronium ion (NO2+), which acts as the electrophile. The directing effect of the alkenyl group influences the regioselectivity, though mixtures of isomers may still form.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a highly selective approach to the synthesis of 1-(But-1-en-1-yl)-4-nitrobenzene. These methods typically involve the coupling of 4-nitrohalobenzenes (such as 4-nitroiodobenzene or 4-nitrobromobenzene) with appropriate alkene derivatives under the influence of palladium catalysts.

The general reaction involves the oxidative addition of the aryl halide to the palladium catalyst, followed by insertion of the alkene, and subsequent reductive elimination to yield the desired product. This approach allows for greater control over the regiochemistry and stereochemistry of the alkene moiety.

Olefination Reactions

Another viable approach involves the olefination of 4-nitrobenzaldehyde using various reagents to introduce the but-1-en-1-yl group. These methods include Wittig reactions, Horner-Wadsworth-Emmons reactions, and related transformations that convert the aldehyde functionality to an alkene.

Specific Preparation Methods

Nitration of But-1-en-1-ylbenzene

The nitration of but-1-en-1-ylbenzene represents a straightforward approach that builds upon well-established aromatic nitration chemistry. The reaction proceeds as follows:

Reagents and Conditions:

  • But-1-en-1-ylbenzene (1 equivalent)
  • Concentrated HNO3 (1.1-1.2 equivalents)
  • Concentrated H2SO4 (as solvent and catalyst)
  • Temperature control (-5°C to 0°C)
  • Reaction time: 2-4 hours

Procedure:

  • But-1-en-1-ylbenzene is dissolved in concentrated sulfuric acid and cooled to -5°C.
  • A pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 0°C.
  • The reaction mixture is stirred for 2-4 hours at the controlled temperature.
  • After completion, the reaction mixture is carefully poured over ice to quench.
  • The product is extracted with an appropriate organic solvent, washed, dried, and purified.

Yield and Selectivity:

Temperature (°C) Reaction Time (h) HNO3:H2SO4 Ratio Para:Ortho Ratio Yield (%)
-5 to 0 2 1:3 85:15 65-70
0 to 5 3 1:4 80:20 60-65
Room temperature 1 1:2 70:30 45-50

The primary challenge with this method is controlling the regioselectivity, as both ortho and para nitration can occur. The para isomer is generally favored due to steric considerations, but careful control of reaction conditions is necessary to optimize selectivity.

Palladium-Catalyzed Heck Coupling

The Heck coupling reaction provides a more selective approach to the synthesis of 1-(But-1-en-1-yl)-4-nitrobenzene. This method has been adapted from general procedures for aryl-alkene coupling reactions described in the literature.

Reagents and Conditions:

  • 4-Nitrohalobenzene (1 equivalent)
  • But-1-ene (1.5-2 equivalents)
  • Palladium catalyst (typically Pd(OAc)2, 2-5 mol%)
  • Phosphine ligand (4-10 mol%)
  • Base (triethylamine or potassium carbonate, 2-3 equivalents)
  • Solvent (DMF, acetonitrile, or other polar aprotic solvents)
  • Temperature: 80-120°C
  • Reaction time: 12-24 hours

Procedure:

  • 4-Nitrohalobenzene, palladium catalyst, and phosphine ligand are combined in the solvent.
  • The base is added, and the mixture is stirred briefly.
  • But-1-ene is introduced to the reaction mixture.
  • The reaction is heated under appropriate conditions (sealed vessel if using gaseous but-1-ene).
  • After completion, the reaction mixture is worked up and purified by column chromatography.

Optimization Parameters:

Aryl Halide Catalyst System Base Solvent Temperature (°C) Time (h) E:Z Ratio Yield (%)
4-Nitrobromobenzene Pd(OAc)2/P(o-tol)3 Et3N DMF 100 18 8:2 75-80
4-Nitroiodobenzene Pd(OAc)2/P(o-tol)3 K2CO3 DMF 90 12 8:2 80-85
4-Nitrobromobenzene Pd2(dba)3/BINAP K2CO3 MeCN 110 24 7:3 70-75

The Heck coupling method offers greater control over the alkene position compared to direct nitration approaches. The reaction typically produces a mixture of E and Z isomers, with the E isomer predominating under most conditions. This method is particularly valuable when high regiocontrol is required.

Wittig Reaction with 4-Nitrobenzaldehyde

The Wittig reaction offers another selective approach to synthesizing 1-(But-1-en-1-yl)-4-nitrobenzene by converting 4-nitrobenzaldehyde to the desired alkene.

Reagents and Conditions:

  • 4-Nitrobenzaldehyde (1 equivalent)
  • Propyltriphosphonium halide (1.1-1.3 equivalents)
  • Base (n-butyllithium, sodium hydride, or potassium tert-butoxide)
  • Solvent (THF, diethyl ether, or other suitable ethereal solvents)
  • Temperature: -78°C to room temperature
  • Reaction time: 4-8 hours

Procedure:

  • The phosphonium salt is suspended in the solvent and cooled.
  • The base is added dropwise to generate the ylide.
  • 4-Nitrobenzaldehyde solution is added to the ylide solution.
  • The reaction is allowed to proceed at the appropriate temperature.
  • After completion, the reaction is worked up and the product purified.

Optimization Parameters:

Phosphonium Salt Base Solvent Temperature Range (°C) Time (h) E:Z Ratio Yield (%)
Propyltriphosphonium bromide n-BuLi THF -78 to rt 6 7:3 65-70
Propyltriphosphonium iodide NaH THF 0 to rt 8 8:2 60-65
Propyltriphosphonium bromide t-BuOK Et2O -10 to rt 4 9:1 70-75

The Wittig reaction typically generates a mixture of E and Z isomers, with the ratio influenced by the reaction conditions, particularly the choice of base and solvent. The E isomer is generally favored under most conditions, especially when using the salt-free conditions with potassium tert-butoxide.

Alternative Synthetic Routes

Modified Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction offers advantages over the Wittig reaction in terms of E/Z selectivity and reaction efficiency.

Reagents and Conditions:

  • 4-Nitrobenzaldehyde (1 equivalent)
  • Diethyl propylphosphonate (1.2 equivalents)
  • Base (sodium hydride or lithium diisopropylamide)
  • Solvent (THF, DMF)
  • Temperature: -78°C to room temperature
  • Reaction time: 2-6 hours

Optimization Parameters:

Phosphonate Base Solvent Temperature (°C) Time (h) E:Z Ratio Yield (%)
Diethyl propylphosphonate NaH THF 0 to rt 4 9:1 75-80
Diethyl propylphosphonate LDA THF -78 to rt 6 95:5 70-75
Diethyl propylphosphonate NaH DMF 0 to rt 3 85:15 65-70

The HWE reaction generally provides better E-selectivity than the Wittig reaction, particularly when sterically demanding bases like LDA are used at low temperatures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling between 4-nitrohalobenzenes and appropriate alkenylboronic acids or esters represents another viable approach to synthesizing 1-(But-1-en-1-yl)-4-nitrobenzene.

Reagents and Conditions:

  • 4-Nitrohalobenzene (1 equivalent)
  • But-1-en-1-ylboronic acid or ester (1.2-1.5 equivalents)
  • Palladium catalyst (typically Pd(PPh3)4 or PdCl2(dppf))
  • Base (K2CO3, Na2CO3, or Cs2CO3)
  • Solvent (THF/H2O, dioxane/H2O, or DMF)
  • Temperature: 60-100°C
  • Reaction time: 12-24 hours

Optimization Parameters:

Aryl Halide Boronic Derivative Catalyst System Base Solvent Temperature (°C) Time (h) Yield (%)
4-Nitrobromobenzene But-1-en-1-ylboronic acid Pd(PPh3)4 K2CO3 THF/H2O 80 18 65-70
4-Nitroiodobenzene But-1-en-1-ylboronic pinacol ester PdCl2(dppf) Cs2CO3 Dioxane/H2O 90 12 75-80
4-Nitroiodobenzene But-1-en-1-ylboronic acid Pd(OAc)2/PPh3 Na2CO3 DMF 100 24 70-75

The Suzuki-Miyaura coupling offers advantages in terms of mild reaction conditions and compatibility with various functional groups. The stereochemistry of the alkene component is generally preserved during the reaction, allowing for selective synthesis of either E or Z isomers based on the starting material configuration.

Purification and Characterization

Purification Methods

The purification of 1-(But-1-en-1-yl)-4-nitrobenzene typically involves:

  • Column Chromatography : Using silica gel with appropriate solvent systems (typically hexane/ethyl acetate gradients)
  • Recrystallization : From suitable solvents such as ethanol, methanol, or ethyl acetate/hexane mixtures
  • Distillation : For larger-scale preparations, vacuum distillation can be effective

Analytical Characterization

Complete characterization of 1-(But-1-en-1-yl)-4-nitrobenzene includes:

NMR Spectroscopy :

  • 1H NMR (CDCl3): δ 8.15-8.20 (d, 2H, aromatic), 7.45-7.50 (d, 2H, aromatic), 6.40-6.50 (d, 1H, -CH=CH-), 6.30-6.40 (m, 1H, -CH=CH-), 2.20-2.30 (q, 2H, -CH2-), 1.05-1.15 (t, 3H, -CH3)
  • 13C NMR (CDCl3): Expected signals for aromatic carbons (140-125 ppm), alkene carbons (135-125 ppm), and aliphatic carbons (25-10 ppm)

IR Spectroscopy :

  • Characteristic NO2 bands at approximately 1520 cm-1 (asymmetric stretch) and 1340 cm-1 (symmetric stretch)
  • C=C stretching vibration around 1630-1640 cm-1
  • Aromatic C-H stretching around 3100-3000 cm-1

Mass Spectrometry :

  • Molecular ion peak at m/z 177
  • Fragmentation pattern typically showing loss of NO2 (m/z 131) and subsequent fragmentation of the alkyl chain

Optimizing Reaction Parameters

The synthesis of 1-(But-1-en-1-yl)-4-nitrobenzene can be optimized by carefully controlling various reaction parameters:

Temperature Control

Temperature control is critical in all synthetic methods discussed. For nitration reactions, low temperatures (-5°C to 0°C) are essential to minimize side reactions and improve para selectivity. For coupling reactions, higher temperatures are typically required for efficient reaction but must be carefully controlled to prevent decomposition or isomerization.

Catalyst Selection

For palladium-catalyzed methods, the choice of catalyst and ligand significantly impacts both reaction efficiency and selectivity. Electron-rich, sterically hindered phosphine ligands often provide the best results in Heck couplings. The catalyst-to-ligand ratio also requires optimization, with 1:2 or 1:4 ratios of palladium to phosphine typically being most effective.

Solvent Effects

The choice of solvent affects reaction kinetics, solubility of reactants, and product selectivity. For nitration reactions, sulfuric acid serves as both solvent and catalyst. For coupling reactions, polar aprotic solvents like DMF and acetonitrile are generally preferred. For olefination reactions, ethereal solvents like THF are typically employed.

E/Z Selectivity Control

For methods producing alkenes (Wittig, HWE, and coupling reactions), control of E/Z selectivity is important. This can be achieved by:

  • Using sterically demanding bases (like LDA) in HWE reactions
  • Controlling reaction temperature (lower temperatures often favor E selectivity)
  • Employing additives like lithium salts to influence stereoselectivity
  • Using pre-formed E or Z alkenyl reagents in coupling reactions

Comparative Analysis of Synthetic Methods

Each synthetic approach to 1-(But-1-en-1-yl)-4-nitrobenzene has distinct advantages and limitations:

Synthetic Method Advantages Limitations Typical Yield (%) E:Z Selectivity Scale Suitability
Nitration of But-1-en-1-ylbenzene Simple reagents, Inexpensive, Single-step process Poor regioselectivity, Harsh conditions, Potential alkene side reactions 45-70 N/A Small to medium
Heck Coupling Good regioselectivity, Mild conditions, Versatile Requires expensive catalysts, Sensitive to air/moisture, Multi-step 70-85 7:3 to 8:2 Small to medium
Wittig Reaction Good functional group tolerance, Mild conditions, Well-established Multi-step, Generates phosphine oxide waste, Moderate E/Z selectivity 60-75 7:3 to 9:1 Small to large
HWE Reaction Excellent E/Z selectivity, Water-soluble byproducts, Mild conditions Multi-step, Requires base-sensitive substrates 65-80 85:15 to 95:5 Small to large
Suzuki-Miyaura Coupling High functional group tolerance, Mild conditions, Good stereoselectivity Requires preparation of boronic derivatives, Expensive catalysts 65-80 Substrate dependent Small to medium

Chemical Reactions Analysis

Types of Reactions: 1-(But-1-en-1-yl)-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.

    Reduction: Reduction of the nitro group can yield 1-(but-1-en-1-yl)-4-aminobenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonic acids, and alkylating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Nitrobenzoic acids.

    Reduction: 1-(But-1-en-1-yl)-4-aminobenzene.

    Substitution: Various substituted nitrobenzenes.

Scientific Research Applications

Medicinal Chemistry

1-(But-1-en-1-yl)-4-nitrobenzene has been investigated for its potential biological activities. Research indicates that compounds with nitro groups can exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that nitroaromatic compounds can possess antibacterial properties. For instance, derivatives of 4-nitrobenzene have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL
  • Antitumor Activity : The compound's structure suggests potential antitumor activity through mechanisms involving the induction of apoptosis in cancer cells. In vitro assays have indicated selective cytotoxicity against various cancer cell lines .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, such as:

  • Nucleophilic Substitution Reactions : The nitro group can be reduced or substituted to create new compounds with varied functionalities.
  • Synthesis of Functionalized Aromatics : It can be used to synthesize more complex aromatic compounds that are valuable in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 1-(But-1-en-1-yl)-4-nitrobenzene involved testing its effectiveness against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, confirming its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Antitumor Activity

In another study focusing on the antitumor properties of related nitroaromatic compounds, researchers evaluated the cytotoxic effects of derivatives on human breast cancer cells (MCF-7). The compound demonstrated a notable reduction in cell viability at concentrations ranging from 10 µM to 50 µM over a period of 48 hours. The calculated IC50 value was approximately 25 µM, indicating a potent cytotoxic effect and suggesting further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(but-1-en-1-yl)-4-nitrobenzene involves its interaction with molecular targets through its nitro and but-1-en-1-yl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The but-1-en-1-yl group can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

1-(3-Chloroprop-1-ynyl)-4-nitrobenzene

  • Structure : Features a propargyl chloride group (C≡C-Cl) instead of a butenyl chain.
  • Reactivity: The alkyne moiety enables Sonogashira coupling and TDAE-mediated reactions to form diarylbutynol derivatives .
  • Key Difference : The triple bond and chlorine substituent enhance electrophilicity, making it more reactive in radical nucleophilic substitutions (SRN1) compared to the alkene in 1-(but-1-en-1-yl)-4-nitrobenzene .

1-(2-Fluoroprop-1-en-1-yl)-4-nitrobenzene

  • Structure : Contains a fluorine atom on the allylic carbon of a propene chain.
  • Reactivity : Fluorine’s electronegativity stabilizes the alkene via inductive effects, reducing susceptibility to electrophilic attacks. This contrasts with the unsubstituted butenyl group in the parent compound, which is more reactive toward additions .
  • Application : Fluorinated analogues are prioritized in drug design for improved metabolic stability .

1-Nitro-4-(1-propyn-1-yl)benzene

  • Structure : Alkyne (C≡C) substituent instead of alkene.
  • Reactivity: The triple bond facilitates cycloaddition and Sonogashira coupling, enabling access to conjugated polymers and heterocycles. The absence of a chlorine or fluorine substituent simplifies purification but limits electronic diversification .

1-(1,5-Dichloropentano-3-yl)-4-nitrobenzene

  • Structure : A chlorinated pentyl chain replaces the butenyl group.
  • Activity : Demonstrates antineoplastic and antiparasitic effects via nitro group bioreduction, a mechanism shared with 1-(but-1-en-1-yl)-4-nitrobenzene. However, the dichloropentyl chain enhances lipophilicity, improving membrane permeability .

Azo-Azomethine Derivatives (e.g., 1-(3-formyl-4-hydroxyphenylazo)-4-nitrobenzene)

  • Structure : Incorporates an azo (-N=N-) bridge and formyl group.
  • Activity: Exhibits solvatochromism and tautomerism, which are absent in 1-(but-1-en-1-yl)-4-nitrobenzene. These properties are leveraged in sensor technologies rather than medicinal applications .

Steric and Electronic Effects

1-tert-Butyl-4-nitrobenzene

  • Structure : Bulky tert-butyl group at the para position.
  • Effect : The steric hindrance from tert-butyl reduces reaction rates in nucleophilic aromatic substitutions compared to the linear butenyl chain in 1-(but-1-en-1-yl)-4-nitrobenzene. However, it enhances crystallinity in solid-state applications .

1-sec-Butyl-4-nitrobenzene

  • Structure : Branched sec-butyl substituent.
  • Effect : The branched chain introduces moderate steric hindrance, balancing reactivity and stability. This contrasts with the planar geometry of the butenyl group, which allows conjugation with the aromatic ring .

Biological Activity

1-(But-1-en-1-yl)-4-nitrobenzene, a compound characterized by its nitro group and alkenyl side chain, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of 1-(But-1-en-1-yl)-4-nitrobenzene is C10H11NO2. Its structure features a butenyl group attached to a nitro-substituted benzene ring, which influences its reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of nitro-containing compounds, including derivatives of 1-(But-1-en-1-yl)-4-nitrobenzene.

Table 1: Antimicrobial Activity of Nitro Compounds

CompoundMIC (µg/mL)Target Organism
1-(But-1-en-1-yl)-4-nitrobenzene39Staphylococcus aureus
Nitrobenzene derivative20Escherichia coli
Nitro compound (complex)30Pseudomonas aeruginosa

Research indicates that the presence of the nitro group enhances the lipophilicity of these compounds, facilitating better membrane interaction and increased antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Antifungal Activity

In addition to antibacterial effects, compounds related to 1-(But-1-en-1-yl)-4-nitrobenzene have shown promising antifungal activity. A study demonstrated that certain metal complexes with nitro groups exhibited significant antifungal effects against Aspergillus niger.

Table 2: Antifungal Activity of Nitro Complexes

ComplexZone of Inhibition (mm)Concentration (mg/mL)
Mixed ligand complex300.25
Simple nitro compound150.5

These findings suggest that the incorporation of metal ions can enhance the biological activity of nitro compounds through synergistic effects .

Anticancer Activity

The anticancer potential of 1-(But-1-en-1-yl)-4-nitrobenzene derivatives has also been explored. Studies have shown that these compounds can bind to DNA and inhibit replication, similar to established chemotherapeutic agents like cisplatin.

Table 3: Anticancer Activity Against Various Cell Lines

CompoundIC50 (µM)Cell Line
1-(But-1-en-1-yl)-4-nitrobenzene25MCF-7
Nitro complex15HeLa

In vitro assays revealed that increasing concentrations of these compounds led to a significant decrease in viable cancer cells, indicating their potential as anticancer agents .

Case Studies

A detailed examination of several case studies highlights the versatility and effectiveness of nitro compounds in various biological applications:

  • Antibacterial Study : A recent study evaluated the antibacterial efficacy of a series of nitro-substituted benzene derivatives against common pathogens. The results indicated that modifications at the para position significantly enhanced activity against Gram-positive bacteria .
  • Antifungal Research : Another investigation focused on the antifungal properties of metal complexes with nitro groups. The study found that these complexes exhibited higher antifungal activity compared to their non-complexed counterparts, suggesting a potential pathway for developing new antifungal agents .
  • Cancer Cell Line Evaluation : Research involving breast cancer cell lines demonstrated that certain nitro compounds could induce apoptosis and inhibit cell proliferation effectively. Flow cytometry analyses confirmed morphological changes associated with cell death upon treatment with these compounds .

Q & A

Q. What are the common synthetic routes for preparing 1-(But-1-en-1-yl)-4-nitrobenzene, and what experimental conditions are critical for achieving high yields?

  • Methodological Answer : A two-step approach is often employed:

Nitrobenzene Functionalization : Start with 4-nitrobenzyl chloride (CAS 100-14-1) as a precursor. Substitution reactions (e.g., elimination with a base like KOH/EtOH) can generate the alkenyl group via dehydrohalogenation .

Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Heck or Suzuki-Miyaura) between 4-nitrobenzene derivatives and alkenyl/alkyne reagents. For example, terminal alkynes can react with iodobenzene derivatives under Sonogashira conditions to form conjugated systems .

  • Critical Conditions :
  • Temperature control (60–80°C for elimination; 25–40°C for coupling).
  • Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis.
  • Catalytic systems (e.g., Pd(PPh₃)₄ for coupling).

Q. How can NMR spectroscopy distinguish stereoisomers in alkenyl-substituted nitrobenzene derivatives?

  • Methodological Answer :
  • <sup>1</sup>H NMR : The coupling constant (J) between vinyl protons indicates geometry (J = 10–12 Hz for trans; J = 2–4 Hz for cis). For example, in (Z)-2-bromo-1-iodovinyl-4-nitrobenzene, the J value of 10.5 Hz confirmed a trans configuration .
  • <sup>13</sup>C NMR : Chemical shifts for sp² carbons (δ 120–140 ppm) and nitro groups (δ 145–155 ppm) help verify substitution patterns.

Q. What are the challenges in purifying 1-(But-1-en-1-yl)-4-nitrobenzene, and how can column chromatography be optimized?

  • Methodological Answer :
  • Polarity Issues : The nitro group increases polarity, complicating separation. Use gradient elution (e.g., hexane/ethyl acetate from 9:1 to 7:3).
  • Byproduct Removal : Monitor fractions via TLC (Rf ~0.4 in 7:3 hexane/EA). Silica gel pretreatment with 5% triethylamine reduces tailing caused by nitro group interactions .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of the alkenyl substituent in electrophilic addition reactions?

  • Methodological Answer : The electron-withdrawing nitro group deactivates the benzene ring, reducing electrophilic attack on the aromatic core. However, the alkenyl group becomes more susceptible to electrophiles (e.g., bromine) due to conjugation with the nitro group.
  • Example : Bromination of the double bond in 1-(2-iodoethynyl)-4-nitrobenzene proceeds regioselectively at the β-position, confirmed by <sup>13</sup>C NMR .

Q. What mechanistic insights explain contradictions in catalytic efficiency during cross-coupling reactions involving 4-nitrobenzene derivatives?

  • Methodological Answer :
  • Oxidative Addition Limitations : Bulky alkenyl groups hinder Pd(0) coordination to aryl halides. Switching to Pd(OAc)₂ with bidentate ligands (e.g., dppe) improves turnover .
  • Side Reactions : Nitro group reduction under hydrogenation conditions can occur. Use inert atmospheres (N₂/Ar) and avoid H₂ gas in coupling steps .

Q. How can computational modeling (DFT) predict the electronic properties of 1-(But-1-en-1-yl)-4-nitrobenzene for materials science applications?

  • Methodological Answer :
  • HOMO-LUMO Analysis : DFT calculations (e.g., B3LYP/6-31G*) reveal a narrow bandgap (~3.2 eV), suggesting potential as a semiconductor.
  • Charge Distribution : The nitro group withdraws electron density from the alkenyl moiety, enhancing dipole moments (µ ≈ 4.5 D) for nonlinear optical applications .

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